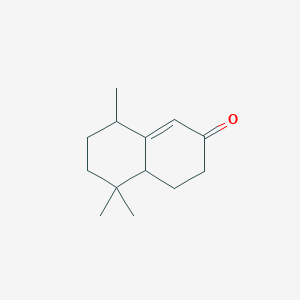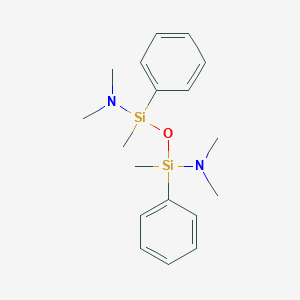
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine: is a unique organosilicon compound characterized by its two phenyl groups and six methyl groups attached to a disiloxane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine typically involves the reaction of hexamethyldisiloxane with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based compound, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of siloxane-based products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Siloxane-based products.
Reduction: Amine derivatives.
Substitution: Functionalized siloxane compounds.
科学的研究の応用
Chemistry: N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound is studied for its potential use in drug delivery systems due to its unique structural properties that allow for the encapsulation and controlled release of therapeutic agents.
Medicine: The compound’s ability to form stable complexes with metal ions makes it a candidate for use in diagnostic imaging and as a contrast agent in medical imaging techniques.
Industry: Industrially, it is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its stability and resistance to degradation make it suitable for use in harsh environments.
作用機序
The mechanism by which N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine exerts its effects involves the interaction of its siloxane backbone with various molecular targets. The phenyl and methyl groups provide steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. The compound can form stable complexes with metal ions, which can be utilized in catalysis and imaging applications.
類似化合物との比較
Hexamethyldisiloxane: A simpler analog with only methyl groups attached to the disiloxane backbone.
Diphenyldisiloxane: Contains phenyl groups but lacks the additional methyl groups.
Tetramethyldisiloxane: Contains four methyl groups and is structurally similar but lacks the phenyl groups.
Uniqueness: N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine is unique due to its combination of phenyl and methyl groups, which provide a balance of steric hindrance and reactivity. This makes it versatile for various applications in synthesis, catalysis, and material science.
特性
CAS番号 |
61209-23-2 |
|---|---|
分子式 |
C18H28N2OSi2 |
分子量 |
344.6 g/mol |
IUPAC名 |
N-[(dimethylamino-methyl-phenylsilyl)oxy-methyl-phenylsilyl]-N-methylmethanamine |
InChI |
InChI=1S/C18H28N2OSi2/c1-19(2)22(5,17-13-9-7-10-14-17)21-23(6,20(3)4)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChIキー |
RUDDPGXBRGKIEQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


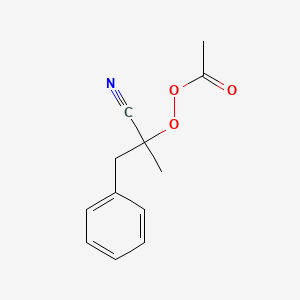

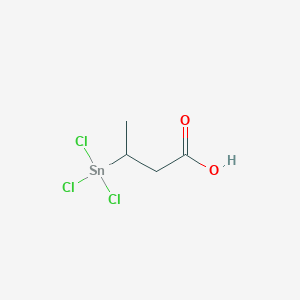
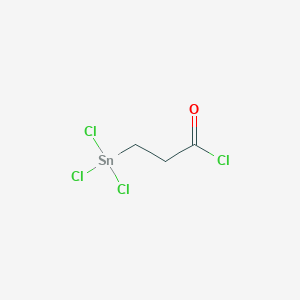
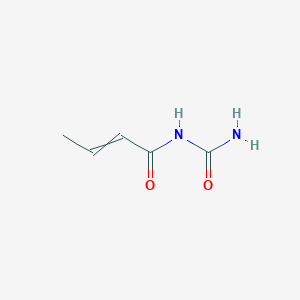
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)


![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)
![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)
